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Introduction
N-803, also known as Anktiva® (nogapendekin alfa inbakicept), is a novel investigational IL-15

superagonist complex. It is composed of an IL-15 mutant (IL-15N72D) fused to an IL-15

receptor alpha/IgG1 Fc fusion protein.[1] This complex is designed to have a longer half-life

and better pharmacokinetic properties compared to native IL-15.[1][2] N-803 stimulates the

proliferation, activation, and survival of Natural Killer (NK) cells and CD8+ T cells, with minimal

impact on regulatory T cells (Tregs), making it a promising candidate for enhancing adoptive

cell therapies such as NK cell and Chimeric Antigen Receptor (CAR)-T cell therapies.[1][2][3]

Adoptive cell therapy holds great promise for the treatment of various malignancies and

infectious diseases. However, the efficacy of these therapies can be limited by factors such as

poor persistence and exhaustion of the transferred cells. N-803 addresses these limitations by

providing a potent and sustained IL-15 signal, which is crucial for the homeostatic proliferation

and effector function of NK and CD8+ T cells.[3] These application notes provide an overview

of the use of N-803 in adoptive cell therapy research, including its mechanism of action, key

experimental data, and detailed protocols for in vitro studies.
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Mechanism of Action
N-803 is an IL-15 superagonist complex that exerts its effects by binding to the IL-15 receptor

beta-gamma (βγ) complex on the surface of NK cells and CD8+ T cells.[1] This interaction

triggers a signaling cascade that promotes cell survival, proliferation, and effector functions.

The IL-15N72D mutation enhances the biological activity of the IL-15 moiety, while the IL-

15Rα-Fc fusion protein provides a stable platform for IL-15 presentation and extends its serum

half-life.[1] By preferentially activating NK and CD8+ T cells without significantly expanding the

population of immunosuppressive Tregs, N-803 shifts the immune balance towards a more

effective anti-tumor or anti-viral response.[3]
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Figure 1: Simplified signaling pathway of N-803 in NK and CD8+ T cells.
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Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on the

effects of N-803 on various parameters of immune cell function.
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Parameter Cell Type
N-803
Concentration/
Dose

Fold
Increase/Effect

Reference

Proliferation (in

vitro)
HPC-NK cells 0.1 nM 33-64% increase [3]

HPC-NK cells 1.0 nM 90-92% increase [3]

exPBNK cells 0.35 - 3.5 ng/mL
Significant

increase
[4]

Proliferation (in

vivo)
NK cells 10-20 µg/kg (SQ)

3-fold increase in

cell number
[4]

Ki-67+ NK cells 10-20 µg/kg (SQ) 22-fold increase [4]

Ki-67+ CD8+ T

cells
10-20 µg/kg (SQ) 27-fold increase [4]

Cytokine

Production (in

vitro)

IFN-γ (HPC-NK

cells)
1.0 nM

Significant

increase
[3]

IFN-γ (CAR-NK

cells)
3.5 ng/mL

Significant

increase
[1]

Granzyme B

(CAR-NK cells)
3.5 ng/mL

Significant

increase
[1]

Perforin (CAR-

NK cells)
3.5 ng/mL

Significant

increase
[1]

Cytotoxicity (in

vitro)

CAR-NK vs.

Neuroblastoma
3.5 ng/mL

Significantly

enhanced
[1]

Receptor

Expression (in

vitro)

NKG2D, NKp30,

NKp44, NKp46,

CD16 (exPBNK

cells)

3.5 ng/mL
Significant

increase
[4]

Table 1: In Vitro and In Vivo Effects of N-803 on Immune Cell Function

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.e15008
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.e15008
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-nogapendekin-alfa-inbakicept-pmln-bcg-unresponsive-non-muscle-invasive-bladder-cancer
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-nogapendekin-alfa-inbakicept-pmln-bcg-unresponsive-non-muscle-invasive-bladder-cancer
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-nogapendekin-alfa-inbakicept-pmln-bcg-unresponsive-non-muscle-invasive-bladder-cancer
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-nogapendekin-alfa-inbakicept-pmln-bcg-unresponsive-non-muscle-invasive-bladder-cancer
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.e15008
https://www.researchgate.net/figure/N-803-significantly-enhanced-the-in-vitro-cytotoxicity-with-the-enhanced-release-of_fig3_380862673
https://www.researchgate.net/figure/N-803-significantly-enhanced-the-in-vitro-cytotoxicity-with-the-enhanced-release-of_fig3_380862673
https://www.researchgate.net/figure/N-803-significantly-enhanced-the-in-vitro-cytotoxicity-with-the-enhanced-release-of_fig3_380862673
https://www.researchgate.net/figure/N-803-significantly-enhanced-the-in-vitro-cytotoxicity-with-the-enhanced-release-of_fig3_380862673
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-nogapendekin-alfa-inbakicept-pmln-bcg-unresponsive-non-muscle-invasive-bladder-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581716?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical
Trial

Phase
Cancer
Type /
Condition

N-803 Dose
Key
Findings

Reference

NCT0302282

5
II/III

Non-Muscle

Invasive

Bladder

Cancer

400 mcg

(intravesical)

with BCG

71%

Complete

Response

(CR) rate with

a median

duration of

24.1 months.

[5]

NCT0238495

4
I

Indolent Non-

Hodgkin

Lymphoma

1-20 µg/kg

(IV or SQ)

with

Rituximab

Safe and

well-

tolerated,

induced

durable

clinical

responses

and

sustained

proliferation

of NK and

CD8+ T cells.

[6]

CARMEN-

803 (NCT04

CARMEN-

803)

I

Relapsed/Ref

ractory B-cell

Non-Hodgkin

Lymphoma

Dose

escalation

(SQ)

Investigating

safety and

efficacy as

maintenance

therapy after

CD19 CAR-T.

[7]

HIV Cure

Study
I HIV Not specified

Combined

with NK cells,

significantly

reduced viral

load.
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Table 2: Summary of Key Clinical Trials Involving N-803

Experimental Protocols
In Vitro Expansion of Human NK Cells with N-803
This protocol describes the expansion of human peripheral blood mononuclear cell (PBMC)-

derived NK cells in the presence of N-803.

Materials:

Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.

NK cell isolation kit (e.g., magnetic-activated cell sorting).

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-

streptomycin, and 2 mM L-glutamine).

Recombinant human N-803.

Cell counting solution (e.g., trypan blue).

Cell proliferation dye (e.g., CFSE).

Protocol:

Isolate NK cells from human PBMCs according to the manufacturer's instructions.

Resuspend the purified NK cells in complete RPMI-1640 medium at a concentration of 1 x

10^6 cells/mL.

Add N-803 to the cell culture at a final concentration of 1-10 ng/mL. A dose-response

experiment is recommended to determine the optimal concentration for your specific

application.

Culture the cells at 37°C in a humidified incubator with 5% CO2.

Monitor cell proliferation every 2-3 days by counting viable cells using a hemocytometer and

trypan blue exclusion.
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For a more detailed analysis of cell division, label the NK cells with CFSE prior to culture and

analyze the dilution of the dye by flow cytometry at desired time points.

Replenish the medium and N-803 every 3-4 days.
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Figure 2: Workflow for the in vitro expansion of NK cells with N-803.

In Vitro Cytotoxicity Assay of CAR-T Cells with N-803
This protocol outlines a standard chromium-51 (51Cr) release assay to assess the cytotoxic

activity of CAR-T cells against target tumor cells in the presence of N-803.

Materials:

CAR-T cells (effector cells).

Target tumor cells expressing the antigen recognized by the CAR.

Complete RPMI-1640 medium.

Recombinant human N-803.

Sodium chromate (51Cr).

Fetal bovine serum (FBS).

Triton X-100 (for maximum release control).

Gamma counter.

Protocol:
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Culture CAR-T cells in complete RPMI-1640 medium. For experiments investigating the

effect of N-803 on cytotoxicity, N-803 (e.g., 3.5 ng/mL) can be added to the CAR-T cell

culture for 48 hours prior to the assay.[1]

Label the target tumor cells with 51Cr by incubating 1 x 10^6 cells with 100 µCi of 51Cr in

100 µL of FBS for 1 hour at 37°C.

Wash the labeled target cells three times with complete RPMI-1640 medium to remove

excess 51Cr.

Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL.

Plate 100 µL of the target cell suspension into a 96-well round-bottom plate.

Add 100 µL of the CAR-T cell suspension at various effector-to-target (E:T) ratios (e.g., 40:1,

20:1, 10:1, 5:1).

For spontaneous release control, add 100 µL of medium instead of effector cells.

For maximum release control, add 100 µL of medium containing 1% Triton X-100.

Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.

After incubation, centrifuge the plate at 250 x g for 5 minutes.

Carefully collect 100 µL of the supernatant from each well and measure the radioactivity

using a gamma counter.

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100
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Figure 3: Workflow for the in vitro cytotoxicity assay of CAR-T cells with N-803.

Flow Cytometry Analysis of CAR-T Cell Memory
Phenotype after N-803 Stimulation
This protocol describes the assessment of CAR-T cell memory phenotype by flow cytometry

following stimulation with N-803.

Materials:

CAR-T cells.

Complete RPMI-1640 medium.

Recombinant human N-803.

Flow cytometry staining buffer (e.g., PBS with 2% FBS).

Fluorochrome-conjugated antibodies against human:

CD3

CD4

CD8

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15581716/docs?utm_src=pdf-body-img#application-notes-and-protocols-n-803-in-adoptive-cell-therapy-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581716?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CD45RA

CD45RO

CCR7

CD62L

Flow cytometer.

Protocol:

Culture CAR-T cells in complete RPMI-1640 medium with or without N-803 (e.g., 1-10

ng/mL) for a desired period (e.g., 7-14 days).

Harvest the cells and wash them with flow cytometry staining buffer.

Resuspend the cells in staining buffer at a concentration of 1 x 10^7 cells/mL.

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

Add the pre-titrated amounts of the fluorochrome-conjugated antibodies to the respective

tubes.

Incubate the cells for 30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.

Resuspend the cells in 300-500 µL of staining buffer for flow cytometry analysis.

Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Gate on CD3+ T cells, then further on CD4+ and CD8+ populations. Within each of these

populations, analyze the expression of memory markers to define naïve (CD45RA+CCR7+),

central memory (CD45RO+CCR7+), effector memory (CD45RO+CCR7-), and terminally

differentiated effector memory (TEMRA; CD45RA+CCR7-) subsets.

Conclusion
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N-803 is a potent immunostimulatory agent that has demonstrated significant potential in

enhancing the efficacy of adoptive cell therapies. By promoting the proliferation, survival, and

effector function of NK and CD8+ T cells, N-803 can help overcome some of the key

challenges in the field. The protocols and data presented in these application notes provide a

valuable resource for researchers and drug development professionals working to advance the

field of adoptive cell therapy. Further investigation into the optimal dosing and timing of N-803

administration in combination with different cell therapy products is warranted to fully realize its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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